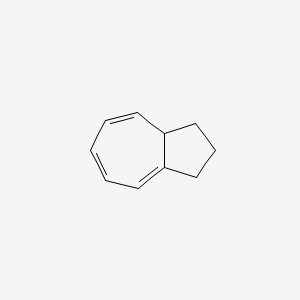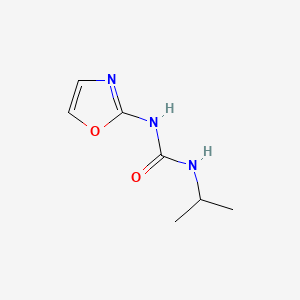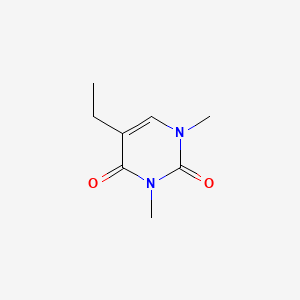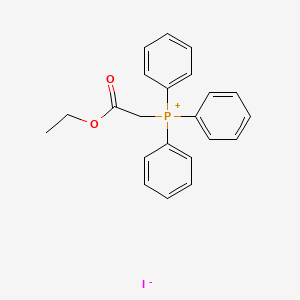
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide is an organophosphorus compound with the molecular formula C22H22O2P It is a derivative of triphenylphosphine, where the phosphorus atom is bonded to a (2-ethoxy-2-oxoethyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with ethyl bromoacetate, followed by the addition of iodine. The reaction proceeds as follows:
-
Reaction of Triphenylphosphine with Ethyl Bromoacetate
Reagents: Triphenylphosphine, Ethyl bromoacetate
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the reaction.
Product: (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide
-
Addition of Iodine
Reagents: (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide, Iodine
Conditions: The bromide salt is treated with iodine to exchange the bromide ion with iodide.
Product: this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to regenerate triphenylphosphine and other products.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles include halides, cyanides, and thiolates. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various phosphonium salts depending on the nucleophile used.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Triphenylphosphine and corresponding reduced products.
Applications De Recherche Scientifique
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form stable bonds with carbon, oxygen, and other elements, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide
- (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
- (Ethoxycarbonylmethyl)triphenylphosphonium chloride
Uniqueness
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium iodide is unique due to its iodide ion, which imparts distinct reactivity compared to its bromide and chloride counterparts. The iodide ion is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the presence of the (2-ethoxy-2-oxoethyl) group provides steric and electronic effects that influence its reactivity and applications.
Propriétés
Numéro CAS |
33696-89-8 |
|---|---|
Formule moléculaire |
C22H22IO2P |
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H22O2P.HI/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 |
Clé InChI |
UFRKBUBBBSDECX-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



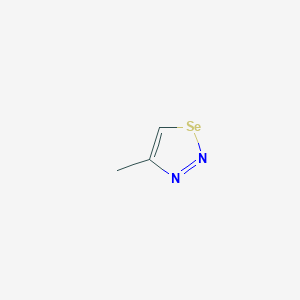
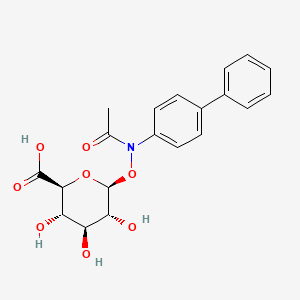

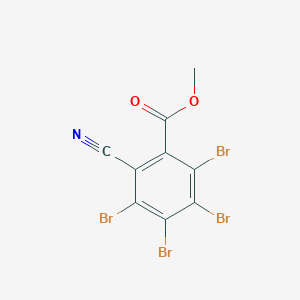
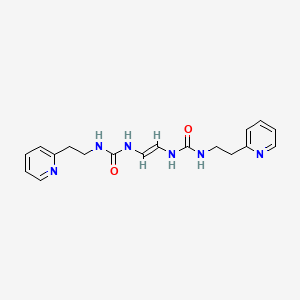
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
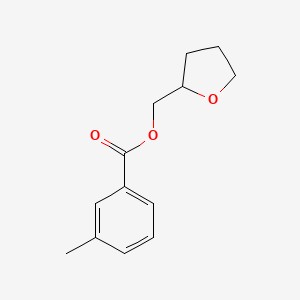
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
